

FTI-277 Hydrochloride: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: FTI-277 hydrochloride

Cat. No.: B560176

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For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the farnesyltransferase inhibitor, **FTI-277 hydrochloride**. This guide details its chemical structure, properties, mechanism of action, and key experimental data, offering a valuable resource for studies in cancer biology and signal transduction.

FTI-277 hydrochloride is a potent and selective inhibitor of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of various cellular proteins, most notably those in the Ras superfamily of small GTPases. By preventing the farnesylation of Ras proteins, FTI-277 effectively blocks their localization to the plasma membrane, thereby inhibiting their oncogenic signaling pathways. This targeted action makes FTI-277 a valuable tool for investigating Ras-dependent cellular processes and a potential therapeutic agent in the treatment of cancers characterized by aberrant Ras signaling.

Chemical Structure and Properties

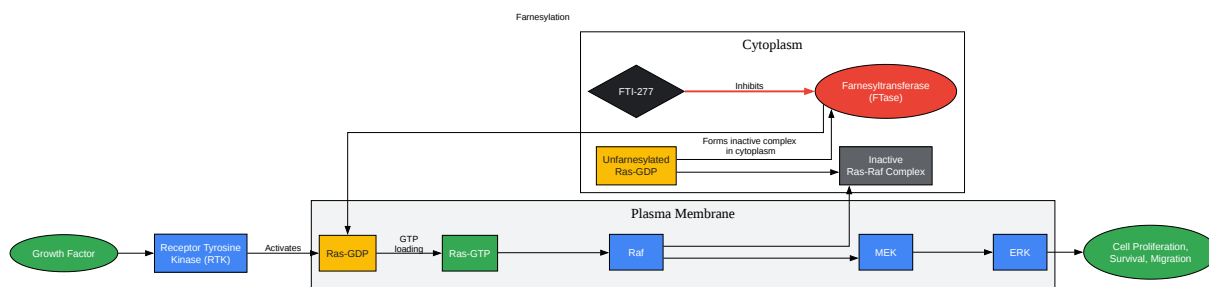
FTI-277 hydrochloride is the hydrochloride salt of FTI-277, a peptidomimetic compound. Its chemical and physical properties are summarized in the table below.

Property	Value
Chemical Name	N-[[[5-[[[(2R)-2-amino-3-mercaptopropyl]amino][1,1'-biphenyl]-2-yl]carbonyl]-L-methionine, methyl ester, hydrochloride
CAS Number	180977-34-8
Molecular Formula	C ₂₂ H ₃₀ ClN ₃ O ₃ S ₂
Molecular Weight	484.07 g/mol
Appearance	Solid
Purity	≥98%
Solubility	DMSO: ≥90 mg/mL, Water: Soluble, Ethanol: Soluble
Storage	Store at -20°C in a dry, sealed container.

Mechanism of Action: Inhibition of the Ras Signaling Pathway

The primary mechanism of action of FTI-277 is the competitive inhibition of farnesyltransferase (FTase). FTase catalyzes the attachment of a farnesyl pyrophosphate (FPP) isoprenoid lipid to a cysteine residue within the C-terminal CAAX box of substrate proteins, including Ras. This farnesylation is a crucial step for the proper subcellular localization and function of Ras.

By inhibiting FTase, FTI-277 prevents the farnesylation of Ras proteins. Unfarnesylated Ras remains in the cytoplasm and is unable to anchor to the inner surface of the plasma membrane. This mislocalization prevents its interaction with downstream effector proteins, such as Raf kinases, thereby blocking the activation of the mitogen-activated protein kinase (MAPK) cascade (Ras-Raf-MEK-ERK). The disruption of this signaling pathway ultimately leads to the inhibition of cell proliferation, migration, and survival in cancer cells that are dependent on Ras signaling.^[1]



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FTI-277 inhibits farnesyltransferase, preventing Ras localization and downstream signaling.

Biological Activity and Quantitative Data

FTI-277 has demonstrated potent inhibitory activity against farnesyltransferase and has shown significant anti-proliferative effects in various cancer cell lines. The following table summarizes key in vitro activity data.

Assay	Cell Line/Target	IC ₅₀ Value	Reference
Farnesyltransferase Inhibition	Enzyme Assay	0.5 nM	[2]
H-Ras Processing	Whole Cells	100 nM	[2]
K-Ras Processing	Whole Cells	10 μ M	
Cell Proliferation (MTT Assay)	H-Ras-MCF10A (breast)	6.84 μ M (48h)	[3][4]
Cell Proliferation (MTT Assay)	Hs578T (breast)	14.87 μ M (48h)	[3][4]
Cell Proliferation (MTT Assay)	MDA-MB-231 (breast)	29.32 μ M (48h)	[3][4]
Cell Proliferation	H929 (myeloma, N-Ras mutant)	More sensitive than K-Ras mutant or wild-type	[5]
Cell Proliferation	A549 (lung)	Proliferation decreased at 10 μ M	[6]

Experimental Protocols

Detailed methodologies for key experiments involving FTI-277 are provided below.

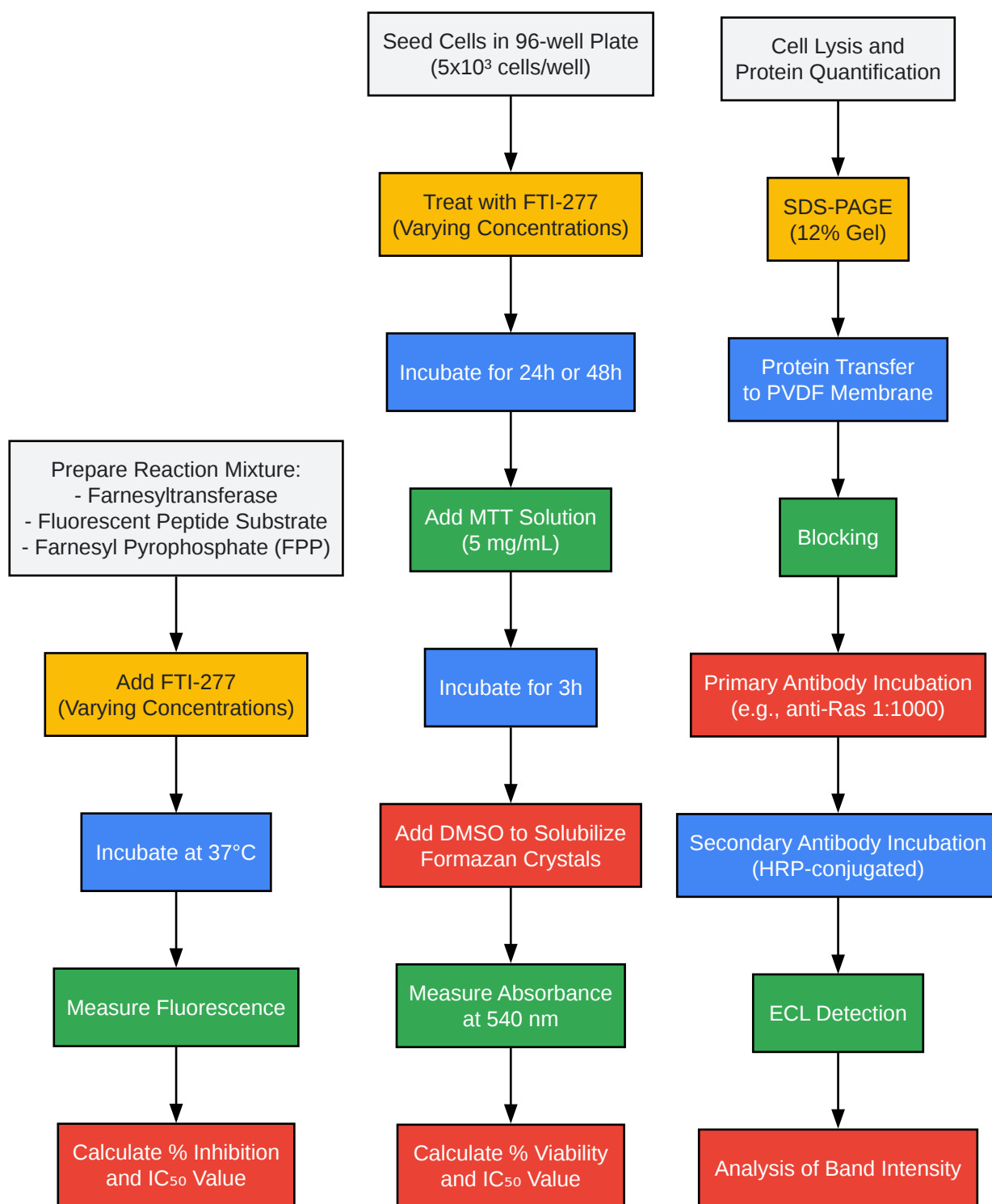
Farnesyltransferase Inhibition Assay

This assay measures the ability of FTI-277 to inhibit the transfer of a farnesyl group to a peptide substrate.

Methodology:

- **Reaction Mixture:** Prepare a reaction mixture containing recombinant farnesyltransferase, a fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS), and farnesyl pyrophosphate (FPP) in an appropriate assay buffer.

- Inhibitor Addition: Add varying concentrations of FTI-277 or a vehicle control to the reaction mixture.
- Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
- Detection: Measure the fluorescence of the reaction mixture. The farnesylation of the peptide substrate leads to a change in its fluorescent properties.
- Data Analysis: Calculate the percentage of inhibition at each FTI-277 concentration relative to the vehicle control and determine the IC₅₀ value.



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